Fixed Combination Cinnarizine 20 mg/Dimenhydrinate 40 mg Demonstrates Superior Efficacy to Betahistine 16 mg in Peripheral Vestibular Vertigo
In a prospective, multicenter, double-blind, randomized, non-inferiority clinical trial (n=306), the fixed combination of cinnarizine 20 mg plus dimenhydrinate 40 mg (administered three times daily) produced a statistically superior reduction in Mean Vertigo Score (MVS) compared to betahistine dihydrochloride 16 mg over 4 weeks of treatment [1]. The study demonstrated superiority of the cinnarizine-containing combination over betahistine monotherapy.
| Evidence Dimension | Reduction in Mean Vertigo Score (MVS) after 4-week therapy |
|---|---|
| Target Compound Data | MVS reduction least squares mean = 0.395 |
| Comparator Or Baseline | Betahistine dihydrochloride 16 mg; MVS reduction LSM = 0.488 |
| Quantified Difference | Difference = -0.093 (95% CI: -0.180 to -0.007; p = 0.035); superiority demonstrated with CI entirely below 0 |
| Conditions | Multicenter RCT; 4-week treatment; cinnarizine 20 mg/dimenhydrinate 40 mg TID vs betahistine 16 mg TID; MVS measured on 5-point VAS |
Why This Matters
This direct head-to-head superiority data supports procurement of the cinnarizine-containing fixed combination over betahistine monotherapy when optimal vertigo symptom reduction is the primary clinical or research objective.
- [1] Scholtz AW, Hahn A, Stefflova B, et al. Efficacy and Safety of a Fixed Combination of Cinnarizine 20 mg and Dimenhydrinate 40 mg vs Betahistine Dihydrochloride 16 mg in Patients with Peripheral Vestibular Vertigo: A Prospective, Multinational, Multicenter, Double-Blind, Randomized, Non-inferiority Clinical Trial. 2023. ClinicalTrials.gov Publication. View Source
